molecular formula C23H47NO11 B8090320 N-Boc-PEG9-alcohol

N-Boc-PEG9-alcohol

Cat. No.: B8090320
M. Wt: 513.6 g/mol
InChI Key: RRJGWZKZLBILQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-PEG9-alcohol is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-PEG9-alcohol is typically synthesized through a multi-step process:

    PEGylation: The initial step involves the reaction of polyethylene glycol with a suitable reagent to introduce the Boc-protected amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like tosyl chloride or mesyl chloride can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N-Boc-PEG9-alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

    Biology: Facilitates the study of protein-protein interactions and cellular processes by acting as a molecular probe.

    Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: Utilized in the production of specialized polymers and materials with unique properties .

Mechanism of Action

N-Boc-PEG9-alcohol acts as a versatile linker molecule:

    Molecular Targets: It targets specific proteins or receptors through its functional groups.

    Pathways Involved: The PEG spacer enhances solubility and stability, while the Boc-protected amino group allows for controlled release of the active amine under acidic conditions. .

Comparison with Similar Compounds

    N-Boc-PEG4-alcohol: Shorter PEG chain, less hydrophilic.

    N-Boc-PEG12-alcohol: Longer PEG chain, more hydrophilic.

    N-Boc-PEG9-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: N-Boc-PEG9-alcohol’s unique combination of a medium-length PEG chain and a hydroxyl group makes it highly versatile for various applications. Its balance of hydrophilicity and functional group availability sets it apart from other PEG derivatives .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO11/c1-23(2,3)35-22(26)24-4-6-27-8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-28-7-5-25/h25H,4-21H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJGWZKZLBILQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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